Fmoc-(S)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid
Overview
Description
Fmoc-(S)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid is a synthetic amino acid that has gained significant attention in the field of peptide chemistry. This compound is widely used in the synthesis of peptides and proteins due to its unique properties.
Scientific Research Applications
Solid-Phase Peptide Synthesis
Fmoc-(S)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid is utilized in solid-phase peptide synthesis, where its protective Fmoc group plays a crucial role. The fluorenylmethoxycarbonyl (Fmoc) group is selectively removed under mild conditions, facilitating the sequential addition of amino acids to the growing peptide chain. This method is highlighted by Fields and Noble (2009), who discuss the advancements in Fmoc solid phase peptide synthesis, including the variety of solid supports and conditions that enhance the synthesis of biologically active peptides and small proteins (Fields & Noble, 2009).
Functional Materials and Self-Assembly
The compound also finds application in the fabrication of functional materials due to the self-assembly properties of Fmoc-modified amino acids and peptides. Tao et al. (2016) review the self-organization of Fmoc-modified biomolecules, which are crucial for developing materials with applications in cell cultivation, bio-templating, optical devices, drug delivery, and as therapeutics. The hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, showcasing the potential of these molecules in creating sophisticated materials (Tao, Levin, Adler-Abramovich, & Gazit, 2016).
Peptidomimetics and Drug Design
Additionally, Fmoc-(S)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid is instrumental in the design and synthesis of peptidomimetics. By incorporating Fmoc-protected amino acids into peptides, researchers can create molecules that mimic the structure and function of natural peptides but with enhanced stability, bioavailability, and specificity. This approach is valuable in drug design, as it allows for the development of therapeutic agents with targeted properties. For instance, Busnel et al. (2005) describe a strategy for the solid-phase synthesis of "mixed" peptidomimetics using Fmoc-protected aza-beta3-amino acids and alpha-amino acids, demonstrating the versatility of Fmoc amino acids in synthesizing biologically active sequences (Busnel, Bi, Dali, Cheguillaume, Chevance, Bondon, Muller, & Baudy-Floc’h, 2005).
properties
IUPAC Name |
(3S)-3-(2,3-dimethoxyphenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO6/c1-31-23-13-7-12-20(25(23)32-2)22(14-24(28)29)27-26(30)33-15-21-18-10-5-3-8-16(18)17-9-4-6-11-19(17)21/h3-13,21-22H,14-15H2,1-2H3,(H,27,30)(H,28,29)/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNAYAYQWGPUKMH-QFIPXVFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427499 | |
Record name | (3S)-3-(2,3-Dimethoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-3-(2,3-dimethoxyphenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic Acid | |
CAS RN |
501015-36-7 | |
Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dimethoxybenzenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=501015-36-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3S)-3-(2,3-Dimethoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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